1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- is a heterocyclic compound that features both benzimidazole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and imidazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole and imidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as a protein kinase inhibitor or a topoisomerase inhibitor.
Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as DNA replication, cell division, and signal transduction, ultimately resulting in cell death or growth inhibition
Comparison with Similar Compounds
1H-Benzimidazole: A simpler analog with similar structural features but lacking the additional imidazole moiety.
2-Phenylbenzimidazole: Another analog with a phenyl group substitution, offering different chemical properties and applications.
Uniqueness: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl- is unique due to the presence of both benzimidazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
824394-91-4 |
---|---|
Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C17H14N4/c1-21-15-9-5-4-8-14(15)20-17(21)13-7-3-2-6-12(13)16-18-10-11-19-16/h2-11H,1H3,(H,18,19) |
InChI Key |
OGDISRQEVSJCCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.